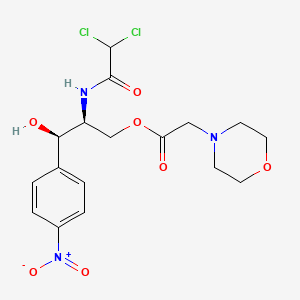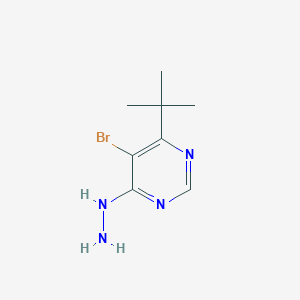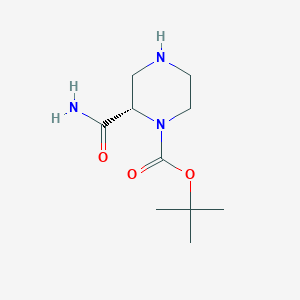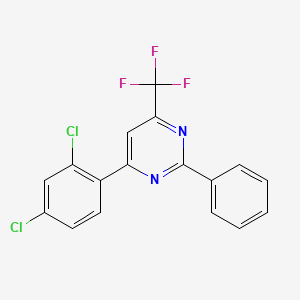
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine is a chemical compound that belongs to the class of azetidines and pyridines. This compound is characterized by the presence of an azetidine ring attached to a pyridine ring, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and the pyridine ring contribute to its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to modulate various biological processes through its unique structure.
類似化合物との比較
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine can be compared with other similar compounds, such as:
- 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of the azetidine ring and the bromine-substituted pyridine ring in this compound contributes to its distinct chemical and biological properties.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine |
InChI |
InChI=1S/C10H13BrN2O/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3 |
InChIキー |
HUOWYQZPIYMVHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OCC2CNC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




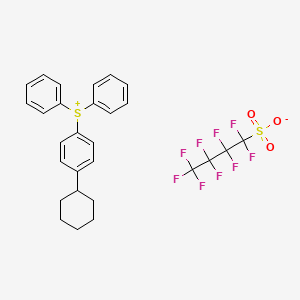


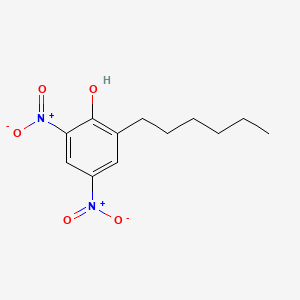
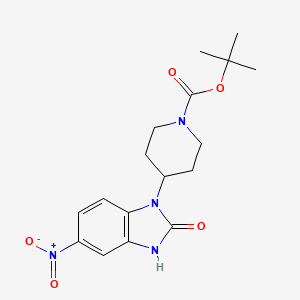
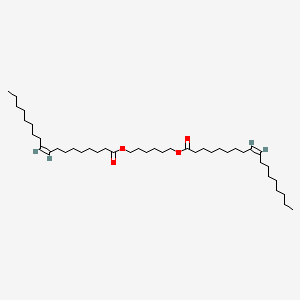
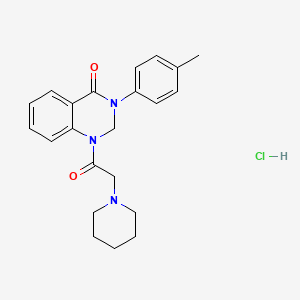
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
